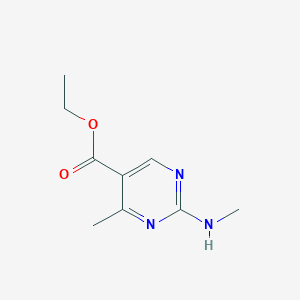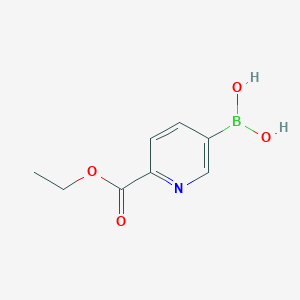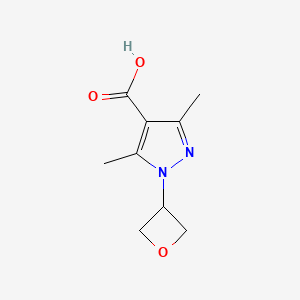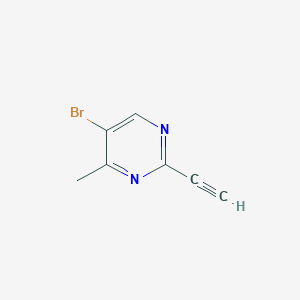![molecular formula C13H12N2 B11902366 2-Ethyl-1H-naphtho[1,2-d]imidazole](/img/structure/B11902366.png)
2-Ethyl-1H-naphtho[1,2-d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1H-naphtho[1,2-d]imidazole is a heterocyclic compound featuring a fused naphthalene and imidazole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1H-naphtho[1,2-d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-ethyl-1-naphthylamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the imidazole ring to a more saturated form.
Substitution: Electrophilic substitution reactions are common, where halogenation, nitration, or sulfonation can occur at the naphthalene ring. Reagents such as bromine, nitric acid, or sulfuric acid are typically used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine for halogenation, concentrated nitric acid for nitration, and concentrated sulfuric acid for sulfonation.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Saturated imidazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated naphthoimidazoles.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-1H-naphtho[1,2-d]imidazole has diverse applications across various scientific fields:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in disease pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. Its ability to interact with DNA and proteins makes it a candidate for drug development.
Industry: Utilized in the development of dyes, pigments, and as a precursor for materials with specific electronic properties.
Wirkmechanismus
The mechanism by which 2-Ethyl-1H-naphtho[1,2-d]imidazole exerts its effects is often related to its ability to interact with biological macromolecules. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can bind to enzyme active sites, inhibiting their activity. The specific pathways involved depend on the target molecule and the context of its use.
Vergleich Mit ähnlichen Verbindungen
1H-Naphtho[2,3-d]imidazole: Similar structure but different substitution pattern, leading to different chemical and biological properties.
2-Methyl-1H-naphtho[1,2-d]imidazole: Similar but with a methyl group instead of an ethyl group, affecting its reactivity and interactions.
1H-Naphtho[1,2-d]imidazole-4,9-dione: Contains additional carbonyl groups, significantly altering its chemical behavior and applications.
Uniqueness: 2-Ethyl-1H-naphtho[1,2-d]imidazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications where precise molecular interactions are crucial, such as in drug design and materials science.
Eigenschaften
Molekularformel |
C13H12N2 |
|---|---|
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
2-ethyl-3H-benzo[e]benzimidazole |
InChI |
InChI=1S/C13H12N2/c1-2-12-14-11-8-7-9-5-3-4-6-10(9)13(11)15-12/h3-8H,2H2,1H3,(H,14,15) |
InChI-Schlüssel |
BDLRDIZNCDRKEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=C(N1)C=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Pyrido[1,2-a]benzimidazole-7,8-diol](/img/structure/B11902306.png)



![2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one](/img/structure/B11902360.png)

![1-(Thieno[2,3-b]pyridin-5-yl)ethanone oxime](/img/structure/B11902375.png)



